molecular formula C9H14ClNO2 B3125497 (S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride CAS No. 325686-44-0

(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride

Cat. No. B3125497
M. Wt: 203.66
InChI Key: QOAVNXAFMBMWPP-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride” has been reported in the literature . For instance, the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .


Chemical Reactions Analysis

While specific chemical reactions involving “(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride” are not detailed in the available literature, studies on related compounds provide some insights . For example, the principles of green chemistry can be implemented in the synthesis of pharmaceuticals by considering one-pot synthesis, multicomponent reactions (MCRs), continuous processing, and process intensification approaches for atom economy and final waste reduction .

Scientific Research Applications

Metabolic Pathway Studies

(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride, and its related compounds, have been studied for their role in metabolic pathways. For example, Kanamori et al. (2002) examined the in vivo metabolism of psychoactive phenethylamines in rats, identifying metabolites such as 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol, which indicates the compound's involvement in metabolic reactions (Kanamori et al., 2002).

Biocatalytic Production

Kavi et al. (2021) explored the biocatalytic production of enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol using Lactobacillus senmaizuke. This process demonstrates the potential of (S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride in synthesizing drug intermediates like antihistamines (Kavi et al., 2021).

Antibacterial Activity Studies

Research has also been conducted on the antibacterial properties of related compounds. Li-fen (2011) synthesized 2-(1-((2-Aminophenyl) Imino) Ethyl)-5-Methoxyphenol and its complexes, finding that some complexes exhibited stronger antibacterial activity against Escherichia coli (W. Li-fen, 2011).

Synthesis of Antioxidants

Deffieux et al. (2014) demonstrated a method to synthesize hydroxytyrosol, a potent natural antioxidant, from eugenol (4-allyl-2-methoxyphenol). This showcases the utility of (S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride in creating antioxidants (Deffieux et al., 2014).

Carbon Dioxide Capture

Zhao et al. (2011) investigated the application of ionic liquids, including derivatives of 2-aminoethanol, for carbon dioxide capture. This research suggests potential environmental applications of (S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride (Yansong Zhao et al., 2011).

Future Directions

The future directions in the field of chemistry involve the application of green chemistry principles in the synthesis of pharmaceuticals . This includes the use of no solvents or green solvents, alternative reaction media, and consideration of one-pot synthesis, multicomponent reactions (MCRs), continuous processing, and process intensification approaches for atom economy and final waste reduction .

properties

IUPAC Name

(2S)-2-amino-2-(2-methoxyphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9-5-3-2-4-7(9)8(10)6-11;/h2-5,8,11H,6,10H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAVNXAFMBMWPP-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride
Reactant of Route 6
(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.